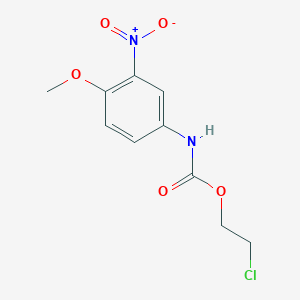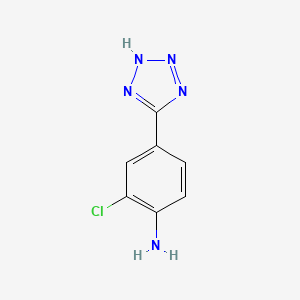
anthracen-9-ylmethyl acetate
Overview
Description
anthracen-9-ylmethyl acetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group attached to the 9-position of the anthracene ring, which is then esterified with acetic acid. It is a colorless solid that is soluble in ordinary organic solvents and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: anthracen-9-ylmethyl acetate can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde, followed by esterification with acetic acid. The hydrogenation process involves the reduction of 9-anthracenecarboxaldehyde using sodium borohydride in ethanol at room temperature. The reaction mixture is then quenched with water, and the product is extracted using ether .
Industrial Production Methods: In an industrial setting, the production of 9-anthracenemethanol, acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: The compound can be reduced to form 9-anthracenemethanol.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol.
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
anthracen-9-ylmethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-anthracenemethanol, acetate involves its role as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. Additionally, it can act as an allosteric inhibitor by binding to a distinct site on the enzyme, altering its conformation and reducing its activity .
Comparison with Similar Compounds
9-Anthracenemethanol: The parent compound without the acetate group.
9-Anthracenecarboxaldehyde: The aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: The carboxylic acid derivative of anthracene
Uniqueness: anthracen-9-ylmethyl acetate is unique due to its esterified hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific chemical reactions and applications where the acetate group plays a crucial role .
Properties
CAS No. |
16430-32-3 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
anthracen-9-ylmethyl acetate |
InChI |
InChI=1S/C17H14O2/c1-12(18)19-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-10H,11H2,1H3 |
InChI Key |
BFEHYQIEGSRACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8532054.png)



![N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine](/img/structure/B8532075.png)
![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)





![4-[(3-Methylphenyl)methoxy]-3-nitropyridine](/img/structure/B8532127.png)

